Ethyl 4-(2,3,4,5,6-pentafluorobenzamido)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 4-(2,3,4,5,6-pentafluorobenzamido)benzoate is a synthetic organic compound characterized by the presence of a pentafluorobenzamido group attached to a benzoate ester
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(2,3,4,5,6-pentafluorobenzamido)benzoate typically involves the reaction of 2,3,4,5,6-pentafluorobenzoyl chloride with ethyl 4-aminobenzoate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to optimize reaction conditions and improve efficiency. Purification is achieved through techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 4-(2,3,4,5,6-pentafluorobenzamido)benzoate undergoes various chemical reactions, including:
Nucleophilic substitution: The fluorine atoms on the benzene ring can be substituted by nucleophiles under appropriate conditions.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products Formed
Nucleophilic substitution: Substituted derivatives with different nucleophiles.
Hydrolysis: 4-(2,3,4,5,6-pentafluorobenzamido)benzoic acid.
Reduction: Ethyl 4-(2,3,4,5,6-pentafluorobenzylamino)benzoate.
Wissenschaftliche Forschungsanwendungen
Ethyl 4-(2,3,4,5,6-pentafluorobenzamido)benzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic reactions.
Biology: Investigated for its potential as a biochemical probe due to its fluorinated aromatic structure.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with enhanced metabolic stability.
Industry: Utilized in the development of advanced materials, including polymers and coatings with unique properties.
Wirkmechanismus
The mechanism of action of Ethyl 4-(2,3,4,5,6-pentafluorobenzamido)benzoate involves interactions with specific molecular targets, primarily through its amide and ester functional groups. The pentafluorobenzamido moiety can engage in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity. The ester group can undergo hydrolysis, releasing the active carboxylic acid derivative, which can further interact with biological targets.
Vergleich Mit ähnlichen Verbindungen
Ethyl 4-(2,3,4,5,6-pentafluorobenzamido)benzoate can be compared with other fluorinated benzamides and benzoates:
2,3,4,5,6-Pentafluorobenzamide: Similar structure but lacks the ester group, leading to different reactivity and applications.
Ethyl 4-aminobenzoate: Lacks the pentafluorobenzamido group, resulting in different chemical properties and biological activities.
Ethyl 4-(trifluoromethyl)benzoate: Contains a trifluoromethyl group instead of a pentafluorobenzamido group, leading to variations in electronic and steric effects.
These comparisons highlight the unique features of this compound, particularly its enhanced stability and reactivity due to the presence of multiple fluorine atoms.
Eigenschaften
Molekularformel |
C16H10F5NO3 |
---|---|
Molekulargewicht |
359.25 g/mol |
IUPAC-Name |
ethyl 4-[(2,3,4,5,6-pentafluorobenzoyl)amino]benzoate |
InChI |
InChI=1S/C16H10F5NO3/c1-2-25-16(24)7-3-5-8(6-4-7)22-15(23)9-10(17)12(19)14(21)13(20)11(9)18/h3-6H,2H2,1H3,(H,22,23) |
InChI-Schlüssel |
PLIZFSOTSPEVTD-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=C(C(=C(C(=C2F)F)F)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.